molecular formula C18H20N4O3S B2937299 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705926-71-1

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2937299
CAS No.: 1705926-71-1
M. Wt: 372.44
InChI Key: JAFBSYCBHJAATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a pyrazole ring bearing an oxan-4-ylmethyl group. The benzoxazole ring is a heterocyclic scaffold known for its metabolic stability and diverse bioactivity, including kinase inhibition and antimicrobial effects . The sulfanyl (S-) bridge may enhance hydrogen-bonding interactions or participate in redox processes. The oxan-4-ylmethyl (tetrahydropyranyl) substituent likely improves solubility compared to purely lipophilic groups, balancing bioavailability .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-17(12-26-18-21-15-3-1-2-4-16(15)25-18)20-14-9-19-22(11-14)10-13-5-7-24-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFBSYCBHJAATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrazole ring is then synthesized separately and coupled with the benzoxazole derivative. Finally, the oxane moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques such as refluxing, column chromatography, and recrystallization are typically employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzoxazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or pyrazole rings.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzoxazole and pyrazole rings are known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s benzoxazole-sulfanyl-acetamide-pyrazole architecture distinguishes it from analogs. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Hypothesized Bioactive Properties
Target Compound Benzoxazole-sulfanyl-acetamide-pyrazole Oxan-4-ylmethyl, pyrazole Enhanced solubility (oxane), moderate lipophilicity, potential kinase/enzyme inhibition
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide Benzotriazole-acetamide-pyrazole 3-Chlorobenzyl, tetrahydropyranyl-pyrazole Increased lipophilicity (chlorobenzyl), possible cytotoxicity concerns
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Dihydro-pyrazol-acetamide Methylsulfanylphenyl, 1,5-dimethyl-3-oxo-pyrazole Improved metabolic stability (methylsulfanyl), anti-inflammatory potential
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Pyridazinone-propanamide Phenethyl, phenyl-pyridazinone Acetylcholinesterase inhibition (polar pyridazinone core)
Spirocyclic chromane derivative (B13) Spiroimidazolidine-indene-acetamide Fluoropyridinyl, cyclopentapyridine, pyrazol-4-yl High target specificity (rigid spirocycle), potential CNS activity

Substituent-Driven Pharmacological Profiles

  • Benzoxazole vs.
  • Oxan-4-ylmethyl vs. Chlorobenzyl (): The oxane group’s ether oxygen enhances solubility, whereas chlorobenzyl increases lipophilicity, risking off-target interactions .

Predicted Bioactivity

  • Metabolic Stability: Oxane’s hydrophilicity may reduce cytochrome P450-mediated metabolism compared to chlorobenzyl analogs .
  • Enzyme Targeting: Structural similarity to acetylcholinesterase inhibitors () implies possible neurological applications, though fluorine-free design may limit blood-brain barrier penetration .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel derivative within the benzoxazole family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure consists of a benzoxazole ring, a sulfanyl group, and an acetamide moiety linked to a pyrazole derivative.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds within the benzoxazole class often exhibit antimicrobial properties. For example, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Bacillus subtilisActive32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansLow128 µg/mL

This table summarizes the antimicrobial activity observed in related studies, suggesting that the compound may possess similar efficacy against certain pathogens .

2. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study:
A study investigated the effects of related benzoxazole compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

Compound Cell Line IC50 (µM)
Benzoxazole Derivative AMCF-715
Benzoxazole Derivative BHeLa10

These findings suggest that modifications to the benzoxazole structure can significantly enhance anticancer activity. The presence of electron-donating groups was correlated with increased potency .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption: Alterations in cellular membrane integrity leading to cell death.

The specific interactions at the molecular level are still under investigation, but preliminary data indicate that the compound may target pathways involved in cell cycle regulation and apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.